3'-Methoxy[1,1'-biphenyl]-2-ol
Overview
Description
3’-Methoxy[1,1’-biphenyl]-2-ol is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond The presence of a methoxy group at the 3’ position and a hydroxyl group at the 2 position on the biphenyl structure gives this compound unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3’-Methoxy[1,1’-biphenyl]-2-ol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The reaction conditions are generally mild and can tolerate a variety of functional groups . The general reaction scheme is as follows:
Starting Materials: Aryl halide (e.g., 3’-methoxy-1-bromobenzene) and arylboronic acid (e.g., 2-hydroxyphenylboronic acid).
Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4).
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or ethanol.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (50-80°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of 3’-Methoxy[1,1’-biphenyl]-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy[1,1’-biphenyl]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 3’-methoxy[1,1’-biphenyl]-2-one, while nitration may produce 3’-methoxy-4-nitro[1,1’-biphenyl]-2-ol.
Scientific Research Applications
3’-Methoxy[1,1’-biphenyl]-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3’-Methoxy[1,1’-biphenyl]-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
3’-Methoxy[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4’-Methoxy[1,1’-biphenyl]-2-ol: Similar structure but with the methoxy group at the 4’ position.
3’-Methoxy[1,1’-biphenyl]-4-ylamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3’-Methoxy[1,1’-biphenyl]-2-ol is unique due to the specific positioning of the methoxy and hydroxyl groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(3-methoxyphenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHMZWPTWLIERH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499330 | |
Record name | 3'-Methoxy[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71022-85-0 | |
Record name | 3'-Methoxy[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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